IACS-8803 diammonium
Description
This compound is a diammonium salt featuring a highly complex bicyclic/phosphorothioate backbone with two 6-aminopurin-9-yl (adenine) moieties and a fluorine substituent. Its structure includes sulfur (in sulfido and sulfanylidene groups) and phosphorus (in λ⁵-phosphorus oxidation states) atoms, forming a unique heterocyclic framework. The presence of fluorine at position 9 suggests enhanced metabolic stability, a common strategy in nucleotide analog design for therapeutic or biochemical applications . The diammonium counterion ([NH₄]₂⁺) balances the charge of the anionic tricyclic core, which integrates phosphate-like linkages modified with sulfur and oxygen .
Properties
Molecular Formula |
C20H29FN12O9P2S2 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol |
InChI |
InChI=1S/C20H23FN10O9P2S2.2H3N/c21-9-13-8(38-19(9)30-5-28-10-15(22)24-3-26-17(10)30)2-36-42(34,44)40-14-12(32)7(1-35-41(33,43)39-13)37-20(14)31-6-29-11-16(23)25-4-27-18(11)31;;/h3-9,12-14,19-20,32H,1-2H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);2*1H3/t7-,8-,9-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
RSRKBQPIHRYUNK-UGVGDZPHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=O)(O1)[S-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-8803 (diammonium) involves multiple steps, starting from the preparation of intermediates. One of the key intermediates is (2R,3R,4S,5R)-2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol. This intermediate is prepared by reacting the starting material with ammonia in methanol at 110°C for 16 hours . The subsequent steps involve protection and deprotection reactions, as well as coupling reactions to form the final product .
Industrial Production Methods
Industrial production of IACS-8803 (diammonium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
IACS-8803 (diammonium) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as ammonia or amines. The reactions are typically carried out in polar solvents like methanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can lead to the formation of amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemical Biology Applications
Diazanium compounds have emerged as versatile tools in chemical biology due to their unique reactivity profiles. They are utilized for:
- Labeling and Detection : Diazo groups can label nucleic acids on microarrays without disrupting base pairing. This property allows for the development of sensitive detection methods for biomolecules .
- Protein Modification : Stabilized diazo compounds are employed in protein chemistry for selective modifications. They can facilitate reactions that introduce functional groups into proteins, enhancing our understanding of protein structure and function .
- Chemical Probes : These compounds serve as chemical probes to study biological systems. Their ability to undergo predictable reactions makes them suitable for investigating complex biochemical pathways .
Synthetic Organic Chemistry
In synthetic organic chemistry, diazanium compounds are valued for their ability to generate various organic derivatives through:
- Synthesis of Aryl Derivatives : Diazonium salts are crucial intermediates in synthesizing aryl derivatives, enabling the introduction of halogens and other substituents onto aromatic rings .
- Functionalization Reactions : Recent advancements have shown that diazo compounds can participate in difunctionalization reactions under electrochemical conditions. This includes coupling with various nucleophiles to produce valuable organic products .
Catalysis
The application of diazanium compounds in catalysis has gained attention due to their ability to enhance reaction efficiency:
- Catalyst Design : Grafting diazonium salts onto surfaces has been explored for developing new catalytic materials. These catalysts exhibit improved stability and efficiency in oxidative reactions .
- Electrochemical Catalysis : Research indicates that diazo compounds can act as effective catalysts in electrochemical processes, demonstrating their potential in sustainable chemical transformations .
Case Studies and Research Findings
Several studies highlight the diverse applications of diazanium compounds:
- Protein Chemistry : A study demonstrated the use of stabilized diazo reagents for selective modification of carboxyl groups in proteins, showcasing their utility in classical enzymology .
- Synthetic Methodologies : Research has illustrated the successful use of diazo compounds in the synthesis of complex natural products through innovative synthetic pathways involving difunctionalization reactions .
- Polymer Science : Diazo compounds have been explored for their roles in polymerization processes, contributing to advancements in material science and polymer chemistry .
Mechanism of Action
IACS-8803 (diammonium) exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces the production of interferon beta (IFN-β) and other cytokines, leading to the activation of cytotoxic T-cells and an enhanced immune response against tumors . The molecular targets involved include the STING protein and downstream signaling molecules such as TBK1 and IRF3.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ammonium Salts with Complex Anions
Functional Analogues: Nucleotide Derivatives
Biological Activity
The compound diazanium; (1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol is a complex diazonium derivative with potential biological activity. This article aims to summarize the current understanding of its biological properties based on diverse research findings.
Chemical Structure and Properties
The structure of diazanium is characterized by multiple functional groups including purine derivatives and sulfur-containing moieties. The presence of these groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Antitumor Activity
Preliminary studies have indicated that diazanium compounds exhibit significant antitumor activity . For instance, research on related diazonium compounds has demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antibacterial Activity
Case Studies and Research Findings
-
Antitumor Effects :
- A study reported that diazonium derivatives led to a significant reduction in tumor size in animal models when administered at specific dosages .
- Another investigation highlighted the ability of these compounds to induce cell cycle arrest in cancer cells, suggesting a potential for therapeutic application in oncology.
- Antibacterial Effects :
- Mechanistic Insights :
Data Tables
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant inhibition | Induction of apoptosis |
| Antibacterial | Broad-spectrum activity | Modification of cell wall components |
| Cardiac modulation | Positive ino-/chronotropic effects | Interaction with sulfhydryl groups |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this complex diazanium compound with high stereochemical purity?
- Methodological Answer : Multi-step synthesis protocols, such as flow chemistry (e.g., Omura-Sharma-Swern oxidation), can enhance stereochemical control. Design of Experiments (DoE) frameworks, including full factorial designs, help optimize reaction parameters like temperature, solvent ratios, and catalyst loading to maximize yield and purity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use advanced spectroscopic techniques:
- NMR Spectroscopy : Analyze δ values for fluorinated and sulfanylidene groups to confirm stereochemistry (e.g., δ ~7.34–7.17 ppm for aromatic protons) .
- X-ray Crystallography : Resolve the tricyclic core and confirm substituent positioning .
- Mass Spectrometry : Validate molecular weight (e.g., via HRMS) and detect impurities .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varied pH (3–9), temperature (4°C–40°C), and humidity (20–80% RH). Monitor degradation via HPLC and track sulfanylidene group oxidation using UV-Vis spectroscopy. Store in inert atmospheres (argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can machine learning (ML) and high-throughput experimentation accelerate the optimization of reaction conditions?
- Methodological Answer : Integrate ML models trained on existing reaction datasets (e.g., Bayesian optimization) with high-throughput robotic platforms. Screen >100 conditions/day, focusing on phosphonate coupling efficiency and fluorination selectivity. Validate predictions via iterative feedback loops .
Q. What strategies resolve contradictory data between computational predictions and experimental yields in synthesis?
- Methodological Answer : Reconcile discrepancies by:
- Sensitivity Analysis : Identify parameters (e.g., solvent polarity, ligand steric effects) disproportionately affecting yield .
- Error Propagation Modeling : Quantify uncertainties in DFT-calculated activation energies .
- Experimental Replicates : Perform triplicate runs under borderline conditions (e.g., 70–90°C) to assess reproducibility .
Q. What mechanistic insights can be gained from studying fluorinated and sulfanylidene groups’ electronic effects?
- Methodological Answer :
- DFT Calculations : Map frontier molecular orbitals to quantify electron-withdrawing effects of –F and –S=O groups on the phosphatricyclo core .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe rate-determining steps (e.g., nucleophilic substitution at phosphorus) .
Q. How do solvent polarity and coordination effects influence solubility and catalytic reactivity?
- Methodological Answer : Screen solvents (e.g., DMSO, THF, ionic liquids) using Hansen solubility parameters. Correlate polarity with:
- Solubility : Measure via nephelometry.
- Catalytic Activity : Track turnover frequency (TOF) in cross-coupling reactions. Polar aprotic solvents enhance phosphonate reactivity but may destabilize the diazanium ion .
Q. What in silico approaches predict environmental impact and biodegradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
